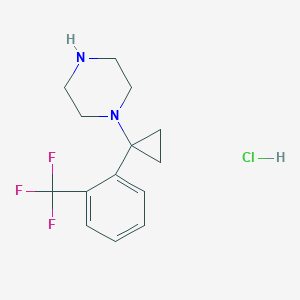
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride is a chemical compound with the molecular formula C14H18ClF3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a cyclopropyl group, and a piperazine ring.
準備方法
The synthesis of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The cyclization process results in the formation of the piperazine ring, which is then further modified to introduce the trifluoromethyl and cyclopropyl groups .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and reduce costs .
化学反応の分析
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically targets the piperazine ring or the phenyl ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the trifluoromethyl group or the cyclopropyl group.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the trifluoromethyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the piperazine ring, while substitution reactions can introduce new functional groups at the trifluoromethyl position.
科学的研究の応用
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is employed in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: In industrial settings, it is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may also interact with signaling pathways, influencing cellular processes and responses .
類似化合物との比較
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)piperazine: This compound lacks the cyclopropyl group but shares the trifluoromethyl and piperazine moieties.
1-(2-(Trifluoromethyl)phenyl)piperazine: Similar to the previous compound, it lacks the cyclopropyl group but retains the trifluoromethyl and piperazine rings.
The uniqueness of this compound lies in its combination of the trifluoromethyl, cyclopropyl, and piperazine groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
1245643-43-9 |
|---|---|
分子式 |
C14H18ClF3N2 |
分子量 |
306.75 g/mol |
IUPAC名 |
1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine;hydrochloride |
InChI |
InChI=1S/C14H17F3N2.ClH/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19;/h1-4,18H,5-10H2;1H |
InChIキー |
PTKKPXQGRXOKEY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one](/img/structure/B12341587.png)
![(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B12341592.png)
![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B12341593.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B12341595.png)
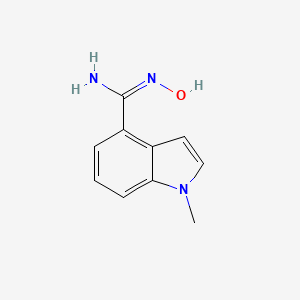
![(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341603.png)
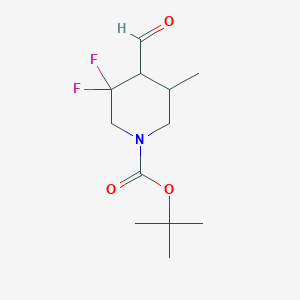
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B12341621.png)
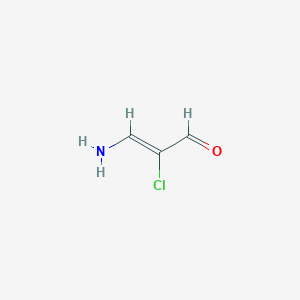
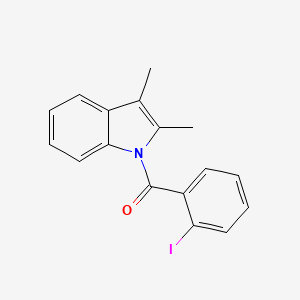

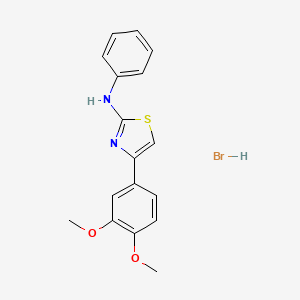
![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12341663.png)
![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12341669.png)
